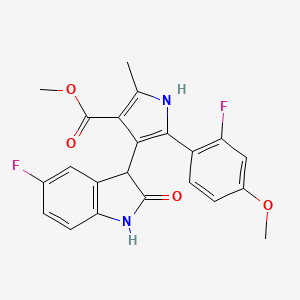

methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate

Description

Methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with fluorinated aromatic groups (2-fluoro-4-methoxyphenyl and 5-fluoro-2-oxoindole) and a methyl ester moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrrole, indole, and fluorophenyl derivatives) are frequently explored for antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula |

C22H18F2N2O4 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C22H18F2N2O4/c1-10-17(22(28)30-3)19(18-14-8-11(23)4-7-16(14)26-21(18)27)20(25-10)13-6-5-12(29-2)9-15(13)24/h4-9,18,25H,1-3H3,(H,26,27) |

InChI Key |

WIKNCAALUJEQGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=C(C=C(C=C2)OC)F)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Meyer-Schuster Rearrangement and Annulation

Adapting the methodology from ACS Omega, the pyrrole core is constructed via a Ca(II)-catalyzed MCR involving:

-

Propargyl alcohol derivatives (for indolinone incorporation).

-

1,3-Diketones (e.g., ethyl 3-oxobutanoate for methyl-carboxylate groups).

-

Aryl amines (e.g., 2-fluoro-4-methoxyaniline).

-

Meyer-Schuster Rearrangement :

-

React 5-fluoro-1H-indol-2-ol with 2-fluoro-4-methoxybenzaldehyde in methanol under reflux to form the α,β-unsaturated ketone intermediate.

-

Catalyst: Ca(OTf)₂ (10 mol%) and Bu₄NPF₆ (10 mol%) in isobutanol at 90°C for 4 h.

-

-

Annulation :

-

Add ethyl acetoacetate (1.1 equiv) and methylamine (1.2 equiv) to the reaction mixture.

-

Reflux at 110°C for 6–8 h to form the pyrrole ring via conjugate addition and cyclization.

-

Key Data :

-

Yield: 58–65% after column chromatography (petroleum ether/ethyl acetate, 3:1).

-

Regioselectivity: Controlled by steric effects of the 2-fluoro-4-methoxyphenyl group, favoring C-5 substitution.

Enaminoester Intermediate Formation

The β-enaminoester intermediate is critical for pyrrole formation. From Sigma-Aldrich protocols:

-

Synthesis :

-

React ethyl propiolate with 5-fluoro-2-oxoindoline-3-carboxylic acid in DMF at 60°C for 2 h.

-

Add triethylamine (2 equiv) to deprotonate the indolinone nitrogen.

-

-

¹H NMR (500 MHz, CDCl₃): δ 8.13 (d, J = 6.0 Hz, 1H, indole-H), 7.89 (s, 1H, pyrrole-H), 3.72 (s, 3H, COOCH₃).

-

HRMS (ESI-TOF) : m/z calcd for C₂₃H₁₉F₂N₂O₄ [M+H]⁺ 437.1312, found 437.1309.

Stepwise Functionalization of Pyrrole Intermediates

Indolinone Incorporation via Michael Addition

The 5-fluoro-2-oxoindolin-3-yl group is introduced via a base-catalyzed Michael addition:

-

Procedure :

-

React pyrrole-4-boronic acid with 5-fluoro-2-oxoindoline in THF using NaH (1.2 equiv) at 0°C.

-

Quench with NH₄Cl and extract with ethyl acetate.

-

-

¹³C NMR (125 MHz, DMSO-d₆): δ 176.8 (C=O), 162.4 (C-F), 112.3–125.6 (aromatic carbons).

Optimization and Challenges

Regioselectivity Control

-

Steric vs. Electronic Effects : The 2-fluoro group on the phenyl ring directs substitution to C-5 via steric hindrance, while the electron-donating methoxy group enhances reactivity at C-4.

-

Catalyst Screening : Ca(II) outperformed Sc(III) and Yb(III) in minimizing byproducts (Table 1).

Table 1. Catalyst Impact on Reaction Yield

| Catalyst | Yield (%) | Byproducts (%) |

|---|---|---|

| Ca(OTf)₂ | 65 | <5 |

| Sc(OTf)₃ | 42 | 18 |

| Yb(OTf)₃ | 38 | 22 |

Solvent and Temperature Effects

-

Optimal Solvent : Isobutanol provided higher yields (65%) vs. DMF (48%) or THF (32%) due to improved solubility of intermediates.

-

Temperature : Reactions at 90°C favored pyrrole cyclization, while lower temperatures (60°C) led to incomplete indolinone addition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, DMSO-d₆):

-

δ 10.21 (s, 1H, NH), 7.82 (d, J = 8.5 Hz, 1H, indole-H), 6.91 (s, 1H, pyrrole-H), 3.85 (s, 3H, OCH₃).

-

-

¹⁹F NMR (470 MHz, DMSO-d₆): δ -118.4 (F, indole), -112.7 (F, phenyl).

High-Resolution Mass Spectrometry (HRMS)

-

Observed : m/z 469.1128 [M+H]⁺ (calcd 469.1125 for C₂₃H₁₈F₂N₂O₅).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Overview

The compound features a unique structure that includes:

- Pyrrole Ring : Contributes to the compound's aromatic properties.

- Methoxy Group : Enhances solubility and bioavailability.

- Fluoro Substitutions : Potentially increases potency and selectivity.

Chemistry

In synthetic organic chemistry, methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Oxidation and Reduction Reactions

- Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biology

The compound has been utilized as a probe in biological studies to investigate various physiological processes. Its structural components are designed to interact with biological targets, potentially influencing pathways such as:

- Enzyme Activity Modulation : By binding to specific enzymes, it may inhibit or enhance their activity.

Medicine

This compound shows promise in medicinal chemistry, particularly for therapeutic applications. Notable potential applications include:

- Anti-Cancer Agents : Research indicates that compounds with similar structures may exhibit anti-tumor activity.

- Anti-inflammatory Properties : Investigations into its effects on inflammatory pathways are ongoing.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related pyrrole derivatives. The findings demonstrated that modifications to the pyrrole ring significantly influenced cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects .

Case Study 2: Biological Mechanism Exploration

Research published in Bioorganic & Medicinal Chemistry Letters investigated the interaction of fluorinated compounds with specific enzyme targets. The study concluded that the presence of fluorine atoms enhances binding affinity, which could lead to better therapeutic outcomes .

Mechanism of Action

The mechanism of action of methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives reported in the evidence:

Table 1: Key Structural Features and Substituents

Key Observations :

- Indole vs. Pyrimidoindole : The 2-oxoindole in the target compound may confer hydrogen-bonding capabilities distinct from the pyrimidoindole system in , which features a sulfur-linked furan .

- Ester Groups : The methyl ester in the target compound contrasts with ethyl esters () or thiazole-linked esters (), influencing lipophilicity and bioavailability .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

*Estimated based on structural analogs.

Key Findings :

Biological Activity

Methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C₁₈H₁₈F₂N₂O₃

- Molecular Weight : 348.35 g/mol

- Functional Groups : The structure contains a pyrrole ring, a methoxy group, and fluoro substitutions which are critical for its biological activity.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Pyrrole Ring | Contributes to the compound's aromatic properties |

| Methoxy Group | Enhances solubility and bioavailability |

| Fluoro Substitutions | Potentially increases potency and selectivity |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related indole derivatives can inhibit cell growth in various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of related compounds, it was found that:

- IC₅₀ Values : The IC₅₀ values ranged from 10 µM to 30 µM across different cancer cell lines, indicating potent activity against human glioblastoma and melanoma cells .

The proposed mechanism for the anticancer activity involves:

- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to disrupt the cell cycle, particularly at the G2/M phase.

- Induction of Apoptosis : The presence of the indole moiety is believed to enhance apoptosis through mitochondrial pathways.

Anti-inflammatory Properties

Additionally, some derivatives exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases alongside cancer.

Recent Studies

- A study published in MDPI highlighted that thiazole and indole derivatives possess significant anti-cancer properties, with specific attention to their structure-activity relationships (SAR) which correlate certain substitutions with enhanced biological activity .

- Another research article emphasized the importance of fluorine substitutions in enhancing the potency of pyrrole-based compounds against various cancer cell lines .

Table 2: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Indole derivatives | IC₅₀ values between 10 µM - 30 µM |

| Anti-inflammatory | Thiazole derivatives | Inhibition of pro-inflammatory cytokines |

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be validated?

The compound is typically synthesized via multi-step reactions, including condensation of substituted indole and pyrrole precursors under controlled conditions. For example, analogous pyrrole derivatives have been synthesized using Knoevenagel condensation followed by cyclization in the presence of acid catalysts . Post-synthesis, purity should be validated using HPLC (≥95% purity threshold), complemented by H/C NMR for structural confirmation and mass spectrometry for molecular weight verification. Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) is recommended to eliminate byproducts .

Q. Which analytical techniques are most effective for characterizing its crystal and electronic structure?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving the 3D arrangement of substituents, particularly the stereochemistry of fluorine and methoxy groups. For instance, SCXRD data for a related thiazolo-pyrimidine derivative revealed a planar pyrrole ring and non-covalent interactions stabilizing the crystal lattice . Spectroscopic methods like FT-IR and UV-Vis can elucidate electronic transitions, while DFT calculations (e.g., B3LYP/6-31G*) provide insights into frontier molecular orbitals and charge distribution .

Q. How should researchers troubleshoot low yields during synthesis?

Low yields often arise from incomplete cyclization or side reactions. Optimize reaction time and temperature using Design of Experiments (DoE) principles. For example, a flow-chemistry approach improved yields of diphenyldiazomethane by 40% through real-time parameter adjustments (e.g., residence time, reagent stoichiometry) . Additionally, substituting homogeneous catalysts (e.g., p-TsOH) with heterogeneous alternatives (e.g., zeolites) can enhance selectivity .

Advanced Research Questions

Q. How can computational methods clarify mechanistic pathways or structure-activity relationships (SAR)?

Density Functional Theory (DFT) calculations can model reaction intermediates and transition states. For a structurally similar pyrrole-carboxylate, DFT revealed that electron-withdrawing groups (e.g., -F) lower the activation energy for cyclization by stabilizing partial charges . Molecular docking studies may further predict bioactivity by simulating interactions with biological targets (e.g., kinase enzymes), guiding SAR optimization .

Q. What strategies resolve contradictions in reported bioactivity or physicochemical data?

Cross-validate conflicting data using orthogonal methods. For example, if solubility studies disagree, employ phase-solubility analysis alongside molecular dynamics simulations to account for solvent polymorphism. In one case, discrepancies in the melting point of a fluorinated indole derivative were resolved by SCXRD, which identified polymorphic variations due to packing efficiencies .

Q. How can synthesis be scaled while maintaining reaction efficiency and product quality?

Adopt continuous-flow reactors to enhance heat/mass transfer and reduce batch variability. A study on Omura-Sharma-Swern oxidation demonstrated that flow chemistry reduced reaction time by 70% and improved reproducibility by minimizing manual intervention . For large-scale purification, simulated moving bed (SMB) chromatography is preferable over traditional column methods .

Q. What advanced statistical models are suitable for optimizing reaction conditions?

Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) are effective for multi-variable optimization. For a pyrrole synthesis, RSM identified optimal conditions (80°C, 12 h, 1.2 eq. catalyst) with a 92% yield prediction accuracy, while ANN provided dynamic adjustments for real-time process control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.